molecular formula C16H15BrN2O3 B3912182 4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Katalognummer B3912182
Molekulargewicht: 363.21 g/mol
InChI-Schlüssel: XMRQQVPXOQVYQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Wirkmechanismus

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. The drug inhibits the activity of Raf kinases, which are involved in the Raf/MEK/ERK signaling pathway that promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these signaling pathways, Sorafenib reduces tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug inhibits the activity of several kinases involved in tumor growth and angiogenesis, which leads to reduced tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to have anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has limitations in terms of its selectivity and toxicity. The drug targets several signaling pathways, which can lead to off-target effects and toxicity. Additionally, Sorafenib has limited efficacy in some types of cancer.

Zukünftige Richtungen

There are several future directions for Sorafenib research. One direction is to develop more selective kinase inhibitors that target specific signaling pathways involved in tumor growth and angiogenesis. Another direction is to develop combination therapies that incorporate Sorafenib with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for more research on the mechanisms of resistance to Sorafenib and how to overcome this resistance. Overall, Sorafenib has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to fully understand its potential.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to inhibit tumor growth and angiogenesis by targeting several signaling pathways, including the Raf/MEK/ERK pathway, VEGFR-2, and PDGFR-β. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)21-10-15(20)22-19-16(18)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQVPXOQVYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.